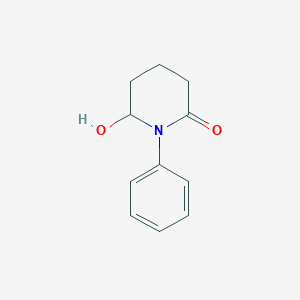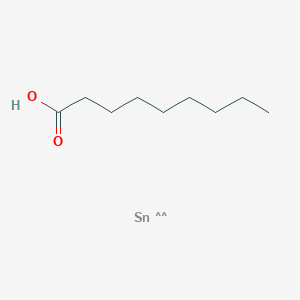
Tin(IV) nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(IV) nonanoate, also known as stannic nonanoate, is an organotin compound where tin is in the +4 oxidation state. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. This compound is used in various industrial applications due to its catalytic properties and ability to stabilize certain chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tin(IV) nonanoate can be synthesized through the reaction of tin(IV) chloride with nonanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
SnCl4+4C9H19COOH→Sn(C9H19COO)4+4HCl
Industrial Production Methods
Industrial production of this compound often involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tin(IV) nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The nonanoate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce it.
Substitution Reactions: Ligands such as phosphines or amines can replace the nonanoate groups under appropriate conditions.
Major Products
Oxidation: Tin(IV) oxide (SnO2)
Reduction: Tin(II) compounds
Substitution: Various organotin derivatives depending on the substituent used
Applications De Recherche Scientifique
Tin(IV) nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers and as a stabilizer in PVC manufacturing.
Mécanisme D'action
The mechanism by which tin(IV) nonanoate exerts its effects is primarily through its ability to coordinate with other molecules. The tin center can form stable complexes with various ligands, facilitating catalytic reactions. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tin(IV) acetate
- Tin(IV) butyrate
- Tin(IV) octanoate
Uniqueness
Tin(IV) nonanoate is unique due to its longer carbon chain compared to other tin(IV) carboxylates. This longer chain can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other tin(IV) compounds may not be as effective.
Propriétés
Numéro CAS |
69003-53-8 |
|---|---|
Formule moléculaire |
C9H18O2Sn |
Poids moléculaire |
276.95 g/mol |
InChI |
InChI=1S/C9H18O2.Sn/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |
Clé InChI |
CSEPKWKFFOQADQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)O.[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
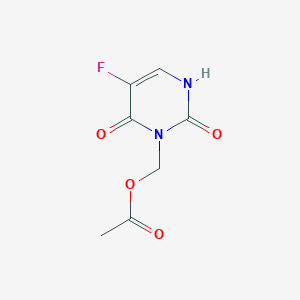
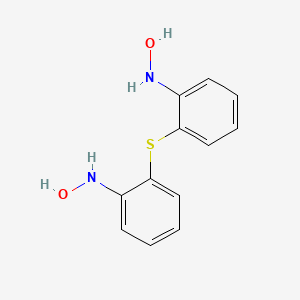
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
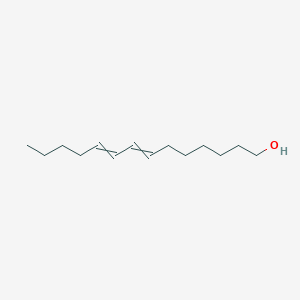
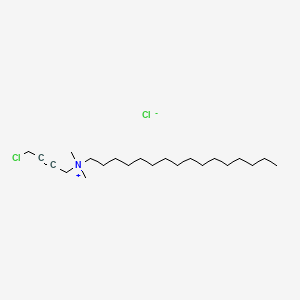
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)


![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
